molecular formula C13H12O B14570825 4H-Fluoren-4-one, 1,2,3,9-tetrahydro- CAS No. 61601-33-0

4H-Fluoren-4-one, 1,2,3,9-tetrahydro-

Cat. No.: B14570825
CAS No.: 61601-33-0
M. Wt: 184.23 g/mol
InChI Key: YKQQPBPSZZYVHH-UHFFFAOYSA-N
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Description

4H-Fluoren-4-one, 1,2,3,9-tetrahydro- is an organic compound with the molecular formula C13H12O and a molecular weight of 184.23 This compound is a derivative of fluorene, featuring a ketone functional group at the 4-position and partial hydrogenation at the 1,2,3, and 9 positions

Preparation Methods

The synthesis of 4H-Fluoren-4-one, 1,2,3,9-tetrahydro- can be achieved through several synthetic routes. One common method involves the hydrogenation of fluorene in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled conditions. The reaction typically takes place in an organic solvent like ethanol or methanol at elevated temperatures and pressures . Industrial production methods may involve similar catalytic hydrogenation processes, optimized for large-scale production.

Chemical Reactions Analysis

4H-Fluoren-4-one, 1,2,3,9-tetrahydro- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

4H-Fluoren-4-one, 1,2,3,9-tetrahydro- has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4H-Fluoren-4-one, 1,2,3,9-tetrahydro- involves its interaction with various molecular targets and pathways. The ketone group can act as an electrophile, participating in nucleophilic addition reactions. Additionally, the aromatic ring can undergo electrophilic substitution, allowing for the modification of its chemical structure. These interactions enable the compound to exert its effects in different biological and chemical contexts .

Comparison with Similar Compounds

4H-Fluoren-4-one, 1,2,3,9-tetrahydro- can be compared with other similar compounds, such as:

The uniqueness of 4H-Fluoren-4-one, 1,2,3,9-tetrahydro- lies in its specific structure and reactivity, which make it valuable for diverse scientific and industrial applications.

Properties

IUPAC Name

1,2,3,9-tetrahydrofluoren-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O/c14-12-7-3-5-10-8-9-4-1-2-6-11(9)13(10)12/h1-2,4,6H,3,5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQQPBPSZZYVHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)C3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70485385
Record name 4H-Fluoren-4-one, 1,2,3,9-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70485385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61601-33-0
Record name 4H-Fluoren-4-one, 1,2,3,9-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70485385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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